N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide
Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorobenzyl group at the 5-position. The ethyl linker connects this core to a 5-nitrofuran-2-carboxamide moiety. This structure combines two pharmacologically relevant motifs:
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O5/c20-13-3-1-12(2-4-13)10-24-11-22-17-14(19(24)28)9-23-25(17)8-7-21-18(27)15-5-6-16(31-15)26(29)30/h1-6,9,11H,7-8,10H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPWIOSFZRQXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by reacting 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized using hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with 4-chlorobenzyl chloride.
Introduction of the Nitrofuranyl Group: The nitrofuran moiety is incorporated through a coupling reaction between the chlorobenzyl-pyrazolo[3,4-d]pyrimidine intermediate and 5-nitrofuran-2-carboxylic acid, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine under appropriate conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Antimicrobial Activity: The nitrofuran moiety is known for its antimicrobial properties.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in target cells.
Comparison with Similar Compounds
Core Scaffolds
- Pyrazolo[3,4-d]pyrimidinone (Target Compound): This scaffold mimics purine bases, enabling interactions with ATP-binding pockets in kinases or nucleic acid-processing enzymes. Its rigidity may enhance binding specificity compared to flexible piperazine derivatives .
- Pyrrolidine-2-carboxamide (): The pyrrolidine ring introduces conformational flexibility, while the thiazole substituent (e.g., 4-methylthiazol-5-yl) may engage in π-π stacking with aromatic residues in kinase targets .
- The acrylamide group in Compound 3b suggests covalent binding to cysteine residues in target proteins .
Substituent Effects
- 4-Chlorobenzyl vs. Trifluoromethylpyridinyl (): The 4-chlorobenzyl group in the target compound provides moderate lipophilicity, whereas the trifluoromethylpyridinyl group in ’s compound offers enhanced electron-withdrawing effects and metabolic stability .
- 5-Nitrofuran vs. Thiazole (): The 5-nitrofuran moiety is redox-active, likely contributing to antimicrobial activity via nitroreductase activation. In contrast, the thiazole group in ’s compound may improve solubility and metal coordination .
Pharmacokinetic Considerations
- The piperazine-1-carboxamide in ’s compound introduces basicity, which may enhance water solubility and blood-brain barrier penetration relative to the neutral pyrazolo-pyrimidinone core .
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities and therapeutic applications. The structure features various functional groups that may interact with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClFN5O2, with a molecular weight of approximately 439.88 g/mol. The presence of functional groups such as nitro, carboxamide, and carbonyls suggests potential sites for biological activity and reactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various strains of bacteria and fungi. Specifically, the compound's ability to inhibit Mycobacterium tuberculosis has been highlighted in several studies where related compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen .
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidines has also been explored. Compounds with similar structures have been tested against viruses such as HSV and HIV. For example, certain derivatives exhibited up to 91% inhibition of HSV replication at concentrations as low as 50 μM while maintaining low cytotoxicity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- DNA/RNA Interaction : Its structural features suggest potential interactions with nucleic acids, disrupting replication processes.
- Cellular Uptake : The presence of polar functional groups may facilitate cellular uptake, enhancing its bioavailability.
Study on Antitubercular Activity
A study focused on the synthesis and evaluation of substituted pyrazolo[3,4-d]pyrimidines demonstrated that specific modifications could enhance their antitubercular activity. Among the compounds evaluated, several derivatives showed promising results with IC90 values ranging from 3.73 to 40.32 μM .
Cytotoxicity Assessment
In assessing the safety profile of these compounds, cytotoxicity tests were conducted on human embryonic kidney cells (HEK-293). Most tested derivatives exhibited low toxicity levels, suggesting a favorable therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
